molecular formula C13H8BrN3O B7681185 5-Bromo-N-(3-cyanophenyl)nicotinamide

5-Bromo-N-(3-cyanophenyl)nicotinamide

Cat. No. B7681185
M. Wt: 302.13 g/mol
InChI Key: SZEPARUVZDFXCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-(3-cyanophenyl)nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. The compound has gained significant interest in scientific research due to its potential applications in cancer therapy.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(3-cyanophenyl)nicotinamide involves the inhibition of 5-Bromo-N-(3-cyanophenyl)nicotinamide activity. 5-Bromo-N-(3-cyanophenyl)nicotinamide plays a crucial role in DNA repair, and its inhibition leads to the accumulation of DNA damage. This accumulation of DNA damage eventually triggers cell death in cancer cells.
Biochemical and Physiological Effects
The inhibition of 5-Bromo-N-(3-cyanophenyl)nicotinamide by 5-Bromo-N-(3-cyanophenyl)nicotinamide leads to the accumulation of DNA damage, which triggers cell death in cancer cells. The compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Bromo-N-(3-cyanophenyl)nicotinamide in lab experiments include its potent 5-Bromo-N-(3-cyanophenyl)nicotinamide inhibitory activity, which makes it a potential candidate for cancer therapy. The limitations of using the compound include its low solubility in water, which can make it difficult to work with in experiments.

Future Directions

There are several future directions for research on 5-Bromo-N-(3-cyanophenyl)nicotinamide. These include:
1. Testing the compound in preclinical models of cancer to evaluate its efficacy and safety.
2. Investigating the potential of the compound in combination with other cancer therapies, such as chemotherapy and radiation therapy.
3. Developing new formulations of the compound to improve its solubility and bioavailability.
4. Evaluating the potential of the compound in other diseases, such as neurodegenerative disorders.
5. Investigating the mechanism of action of the compound in more detail to identify potential new targets for cancer therapy.
Conclusion
5-Bromo-N-(3-cyanophenyl)nicotinamide is a potent 5-Bromo-N-(3-cyanophenyl)nicotinamide inhibitor that has gained significant interest in scientific research due to its potential applications in cancer therapy. The compound has shown promising results in preclinical models of cancer and has the potential to enhance the efficacy of chemotherapy and radiation therapy. Further research is needed to evaluate the safety and efficacy of the compound in clinical trials and to identify new targets for cancer therapy.

Synthesis Methods

The synthesis of 5-Bromo-N-(3-cyanophenyl)nicotinamide involves the reaction of 3-cyanophenylboronic acid with 5-bromo-2-chloronicotinoyl chloride in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

The 5-Bromo-N-(3-cyanophenyl)nicotinamide inhibitors have shown promising results in the treatment of cancer, particularly in patients with BRCA1/2 mutations. The inhibition of 5-Bromo-N-(3-cyanophenyl)nicotinamide leads to the accumulation of DNA damage, which triggers cell death in cancer cells. 5-Bromo-N-(3-cyanophenyl)nicotinamide has been shown to be a potent 5-Bromo-N-(3-cyanophenyl)nicotinamide inhibitor, making it a potential candidate for cancer therapy.

properties

IUPAC Name

5-bromo-N-(3-cyanophenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O/c14-11-5-10(7-16-8-11)13(18)17-12-3-1-2-9(4-12)6-15/h1-5,7-8H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEPARUVZDFXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CN=C2)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-(3-cyanophenyl)nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.